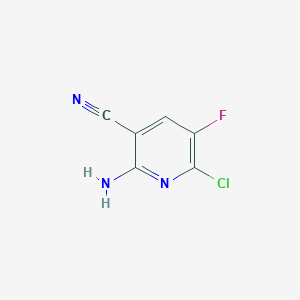

2-Amino-6-chloro-5-fluoronicotinonitrile

説明

Evolution and Significance of Nicotinonitrile Scaffolds in Contemporary Organic Chemistry

The nicotinonitrile, or 3-cyanopyridine (B1664610), scaffold is a fundamental structural unit in medicinal chemistry and organic synthesis. guidechem.comgoogle.comnih.gov Its evolution from a simple pyridine (B92270) derivative to a privileged scaffold stems from its versatile chemical reactivity and the diverse pharmacological activities exhibited by its derivatives. google.comgoogle.com The pyridine ring is a common feature in various natural products, including nicotinic acid and vitamin B6, which are essential to metabolic processes. google.com

In modern drug discovery, the nicotinonitrile nucleus has garnered considerable attention due to its presence in a wide array of biologically active molecules. google.com Synthetic chemists have developed numerous pathways to these compounds, leading to a deep understanding of their therapeutic properties. guidechem.comnih.govgoogle.comed.ac.uk Nicotinonitrile-based compounds are known to possess a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. guidechem.commdpi.com This has culminated in the successful development and marketing of several drugs containing this scaffold, such as the kinase inhibitors Bosutinib and Neratinib, as well as Milrinone and Olprinone, used for treating heart failure. guidechem.comgoogle.com The ability of the 3-cyano group and the pyridine ring to engage in various chemical transformations allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, solidifying the nicotinonitrile scaffold as a cornerstone of modern medicinal chemistry. mdpi.com

Table 1: Examples of Marketed Drugs Featuring the Nicotinonitrile Scaffold

| Drug Name | Therapeutic Class | Core Structure |

| Bosutinib | Kinase Inhibitor (Oncology) | Nicotinonitrile |

| Neratinib | Kinase Inhibitor (Oncology) | Nicotinonitrile |

| Milrinone | Phosphodiesterase Inhibitor (Cardiology) | Nicotinonitrile |

| Olprinone | Phosphodiesterase Inhibitor (Cardiology) | Nicotinonitrile |

Strategic Importance of Halogen Substitution (Chlorine and Fluorine) in Pyridine Derivatives

The introduction of halogen atoms, particularly chlorine and fluorine, onto a pyridine ring is a critical strategy in medicinal chemistry for modulating a molecule's physicochemical and pharmacological properties. google.comnih.gov Pyridine itself is an electron-deficient π-system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). nih.govsoci.org This inherent reactivity challenge has driven the development of specialized halogenation methods to access functionally diverse halopyridines, which are crucial intermediates in pharmaceutical and agrochemical research. nih.govgoogle.com

Chlorine substitution on the pyridine ring serves multiple purposes. The chlorine atom is an effective electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and alter the electronic nature of the ring. nih.gov This electronic modulation can enhance the reactivity of the ring towards nucleophilic substitution, a key reaction in building molecular complexity. nih.gov For example, a chlorine atom at the 2- or 4-position of the pyridine ring makes that position susceptible to displacement by nucleophiles, a common strategy in the synthesis of substituted pyridines. nih.gov

Fluorine has become a uniquely valuable substituent in drug design, often referred to as a "magic bullet" atom. Its small size and high electronegativity allow it to significantly alter a molecule's properties without adding substantial steric bulk. Key strategic advantages of incorporating fluorine include:

Metabolic Stability: Fluorine can be used to block sites of metabolic oxidation, thereby increasing the half-life of a drug. google.comnih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing a drug's solubility, absorption, and receptor binding characteristics. nih.gov

Enhanced Binding Affinity: Fluorine can participate in favorable non-bonding interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to improved potency. google.comnih.gov

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for achieving the optimal geometry for receptor binding. nih.gov

The combination of both chlorine and fluorine on a pyridine ring, as seen in 2-Amino-6-chloro-5-fluoronicotinonitrile, creates a highly activated and versatile chemical entity.

Positioning of 2-Amino-6-chloro-5-fluoronicotinonitrile within Advanced Heterocyclic Research

2-Amino-6-chloro-5-fluoronicotinonitrile is a strategically designed heterocyclic compound that serves as a valuable intermediate and building block in advanced organic synthesis. Its positioning is primarily within the realm of medicinal chemistry, where the synthesis of complex, biologically active molecules is the principal goal. The specific arrangement of its functional groups—an amino group, a chloro atom, a fluoro atom, and a nitrile group—on the pyridine core makes it a highly reactive and versatile precursor.

The presence of the electron-withdrawing cyano and halogen groups makes the molecule a key component in the design of kinase inhibitors. Kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, especially cancer, making them a major focus of drug discovery. mdpi.com The nicotinonitrile core is a well-established scaffold for Aurora kinase inhibitors, and the specific substitutions on 2-Amino-6-chloro-5-fluoronicotinonitrile provide multiple reaction sites for elaboration into potent and selective inhibitors. nih.gov

Furthermore, this compound is a precursor for the synthesis of fused heterocyclic systems. For example, related di-chlorinated nicotinonitriles are known starting materials for the synthesis of "aza"-analogous quinolone antibiotics. google.comgoogle.com The amino group in 2-Amino-6-chloro-5-fluoronicotinonitrile provides a handle for intramolecular cyclization reactions to form fused pyrimidine (B1678525) rings, leading to scaffolds like pyrido[1,2-c]pyrimidines, which are themselves cores for new classes of antibacterial agents. nih.gov

In essence, 2-Amino-6-chloro-5-fluoronicotinonitrile is not typically an end product but rather a crucial intermediate. Its value lies in its pre-functionalized structure, which allows synthetic chemists to efficiently construct more elaborate molecular architectures with potential therapeutic applications. It represents a convergence of established pharmacophores (aminopyridine, nicotinonitrile) and strategic modifications (halogenation) to create a high-value tool for advanced heterocyclic research and drug discovery.

Table 2: Properties of 2-Amino-6-chloro-5-fluoronicotinonitrile

| Property | Value |

| CAS Number | 1820711-14-5 |

| Molecular Formula | C₆H₃ClFN₃ |

| Molecular Weight | 171.56 g/mol |

| Key Structural Features | Pyridine Ring, Amino Group, Chloro Substituent, Fluoro Substituent, Nitrile Group |

| Primary Research Area | Chemical Intermediate, Heterocyclic Synthesis, Medicinal Chemistry |

Structure

3D Structure

特性

IUPAC Name |

2-amino-6-chloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-5-4(8)1-3(2-9)6(10)11-5/h1H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODKXZBCLAJBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901230693 | |

| Record name | 3-Pyridinecarbonitrile, 2-amino-6-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820711-14-5 | |

| Record name | 3-Pyridinecarbonitrile, 2-amino-6-chloro-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 2-amino-6-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Chloro 5 Fluoronicotinonitrile and Congeneric Structures

Overview of Established Synthetic Routes to Substituted Nicotinonitriles

The synthesis of the nicotinonitrile scaffold, a pyridine (B92270) ring bearing a cyano group, is a cornerstone of heterocyclic chemistry, driven by the broad utility of these compounds in medicinal and materials science. ekb.egekb.eg Over the years, a range of synthetic strategies has been developed, from classical condensation reactions to modern catalytic approaches.

Multi-Component Condensation Reactions in Nicotinonitrile Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for constructing complex molecules like nicotinonitriles. nih.gov These reactions are prized for their atom economy, reduction in waste, and operational simplicity.

A common approach involves the condensation of an aldehyde, an active methylene (B1212753) nitrile such as malononitrile, and a third component that helps form the pyridine ring. researchgate.net For instance, the one-pot condensation of aromatic aldehydes, malononitrile, and various ketones or thioamides can yield highly substituted nicotinonitriles. researchgate.net The reaction mechanism often proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. nih.gov The versatility of MCRs allows for the introduction of diverse substituents onto the nicotinonitrile core by simply varying the starting components.

Several catalysts and reaction conditions have been developed to optimize these condensations. For example, KF/Al2O3 has been shown to be an efficient solid-supported catalyst for the synthesis of dihydropyridine (B1217469) derivatives from aromatic aldehydes. researchgate.net Five-component reactions have also been developed that proceed rapidly under mild conditions, offering high yields and demonstrating the power of MCRs in generating molecular complexity efficiently. researchgate.net

Table 1: Examples of Multi-Component Reactions in Nicotinonitrile Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 (+ subsequent reagents) | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Acetophenone / Alkylating Agents | Substituted Nicotinonitriles | researchgate.net |

| Aryl Aldehyde | Malononitrile | Barbituric Acid | Pyrano[2,3-d]pyrimidine-fused systems | nih.gov |

Conventional Cyclization and Functionalization Strategies

Beyond multi-component strategies, conventional methods involving stepwise cyclization and subsequent functionalization remain crucial for the synthesis of specific nicotinonitrile isomers. These routes offer precise control over the substitution pattern.

Cyclization strategies often build the pyridine ring from acyclic precursors. For example, tandem reactions like the Knoevenagel-Michael-intramolecular ammonolysis sequence can be used to create functionalized tetrahydropyridones, which can be further elaborated into nicotinonitriles. researchgate.net Another approach involves the reaction of α,β-unsaturated ketones with 3-aminocrotononitrile, a versatile three-atom synthon, to form the 2-methylnicotinonitrile framework. acs.org

Functionalization strategies, on the other hand, start with a pre-formed pyridine or aminopyridine ring and introduce the required substituents, including the nitrile group. Halogenation of aminopyridines is a key step, as the halogen atoms can serve as handles for further transformations through nucleophilic substitution or cross-coupling reactions. thieme.de The introduction of the cyano group can be achieved by various methods, such as the dehydration of an amide or oxime, or through cyanation reactions on a halogenated precursor. An efficient method for synthesizing 2,3-diarylbenzofurans involves Ru-catalyzed C–H activation and aerobic annulation, demonstrating advanced functionalization techniques that can be conceptually applied to heterocyclic systems. rsc.org

Targeted Synthesis of 2-Amino-6-chloro-5-fluoronicotinonitrile

The synthesis of the specifically substituted 2-Amino-6-chloro-5-fluoronicotinonitrile requires a carefully planned sequence of reactions, focusing on the regioselective introduction of the amino, chloro, fluoro, and cyano groups onto the pyridine ring.

Precursor Identification and Elaboration

The selection of appropriate starting materials is critical for an efficient synthesis. The substitution pattern of the target molecule—with functional groups at positions 2, 3, 5, and 6—suggests that a highly functionalized pyridine derivative would be a logical precursor.

Halogenated aminopyridines are versatile and highly valuable starting materials in heterocyclic synthesis. thieme.denih.gov The presence of halogen atoms provides sites for subsequent chemical modification, while the amino group can direct the regioselectivity of further reactions or be a required feature in the final product.

For the synthesis of the target compound, a di-halogenated aminopyridine could serve as a key intermediate. For example, a precursor like 2-amino-5-fluoro-6-chloropyridine would require only the introduction of the nitrile group at the 3-position. The synthesis of such precursors can be challenging. Directed ortho-metalation is a powerful tool for introducing halogens at specific positions on the pyridine ring, often guided by a directing group like an N-Boc protected amine. nih.gov The reactivity of aminopyridines with halogens can be complex, sometimes leading to charge-transfer complexes or ionic species in addition to the desired halogenated product. acs.orgresearchgate.net The synthesis of the related compound 2,6-dichloro-5-fluoronicotinonitrile often starts from 2,6-dihydroxy-5-fluoronicotinonitrile, which is then chlorinated. google.comgoogle.com This highlights the importance of multi-functionalized pyridine precursors.

An alternative strategy involves incorporating the nitrile group early in the synthesis by using nitrile-containing building blocks. Malononitrile is a classic example, widely used in MCRs to provide the C3 (cyano) and C4 atoms of the pyridine ring. researchgate.netnih.gov

For the targeted synthesis, a plausible route could involve the reaction of a precursor containing the chloro and fluoro substituents with a small, nitrile-containing molecule. A documented synthesis of 2-chloro-5-fluoronicotinonitrile (B1593161), a close analogue of the target compound, starts from 2-chloro-5-fluoronicotinaldehyde. chemicalbook.com This aldehyde is first converted to its oxime using hydroxylamine (B1172632) hydrochloride. The subsequent dehydration of this oxime intermediate using 1,1'-carbonyldiimidazole (B1668759) yields the desired nicotinonitrile. chemicalbook.com This two-step conversion of an aldehyde to a nitrile is a common and effective strategy. Adapting this approach would require the synthesis of 2-amino-6-chloro-5-fluoronicotinaldehyde as a key precursor.

Table 2: Key Precursors and Building Blocks in Nicotinonitrile Synthesis

| Compound Class | Specific Example | Role in Synthesis | Reference |

|---|---|---|---|

| Halogenated Aminopyridines | 3-Amino-4-chloropyridine | Starting material for further functionalization | nih.gov |

| Halogenated Pyridine Aldehydes | 2-chloro-5-fluoronicotinaldehyde | Precursor to the nitrile group via oxime formation/dehydration | chemicalbook.com |

| Active Methylene Nitriles | Malononitrile | C3 and C4 building block in multi-component reactions | researchgate.net |

Introduction and Manipulation of Halogen Substituents

The presence and position of halogen atoms on the nicotinonitrile scaffold are critical, as they not only influence the electronic properties of the molecule but also serve as handles for further functionalization, typically through cross-coupling or nucleophilic substitution reactions.

The synthesis of related structures, such as 2,6-dichloro-5-fluoronicotinonitrile, provides insight into halogenation strategies. One established method involves the conversion of dihydroxy precursors. For instance, 2,6-dihydroxy-5-fluoronicotinonitrile can be chlorinated using a combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). google.comgoogle.com This harsh but effective method replaces both hydroxyl groups with chlorine atoms. The reaction of the monosodium salt of 3-cyano-2-hydroxy-5-fluoropyrid-6-one under these conditions has also been reported to yield the dichlorinated product. google.com

Modern fluorination techniques often employ electrophilic fluorinating agents. While not specifically detailed for this scaffold in the provided sources, reagents like Selectfluor® are widely used for the selective fluorination of various organic compounds, including heterocyclic systems. chemicalbook.com Regioselective chlorination of 2-aminopyridines can be achieved under mild conditions using lithium chloride (LiCl) as the chlorine source in the presence of Selectfluor®, which acts as an oxidant. This method offers high yields and regioselectivity, which is dependent on the substitution pattern of the starting aminopyridine.

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of substituents, including halogens. acs.org This two-step process involves the diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed nucleophilic substitution. In pyridine systems, this pathway is instrumental for introducing a chlorine atom. For example, a 2-aminopyridine (B139424) derivative can be converted into a 2-chloropyridine (B119429) by treatment with sodium nitrite (B80452) (NaNO₂) in an acidic medium (like HCl) to form the intermediate diazonium salt, which is then decomposed in the presence of copper(I) chloride (CuCl). acs.org

The efficiency of this reaction on heteroaromatic amines can be variable, and conditions often require careful optimization. thieme-connect.com Challenges include the stability of the heteroaryl diazonium salt and potential side reactions. thieme-connect.com Modern variations aim to improve yields and safety, for instance, by performing the diazotization in non-aqueous solvents or developing one-pot procedures that avoid the isolation of the potentially unstable diazonium intermediate. One such one-pot method for converting aminopyridines to chloropyridines proceeds via in-situ formation of pyridyl triflates followed by reaction with a chloride source.

| Precursor | Reagents | Product | Yield | Reference |

| Aminopyridines (general) | 1. NaNO₂, HCl; 2. CuCl | Chloropyridines | Variable | acs.org |

| 2-Aminopyridine | t-BuONO, CuBr₂ in MeCN | 2-Bromopyridine | Good | acs.org |

| Aminopyridines | Trifluoromethanesulfonic acid, NaNO₂, HCl, MeCN | Chloropyridines | Good | nih.gov |

Amination and Nitrile Group Introduction/Transformation

The introduction of the 2-amino and 3-cyano functionalities is a defining feature of the target molecule's structure. These groups can be installed either by building the ring from acyclic precursors or by functionalizing a pre-existing pyridine core.

The introduction of an amino group at the C2 position of a pyridine ring is commonly achieved via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen. youtube.com The synthesis of the analogous 2-amino-6-chloropyridine (B103851) often starts from the readily available 2,6-dichloropyridine (B45657). One of the chlorine atoms can be selectively substituted by an amino group.

Several methods exist for this transformation:

Direct Amination: Reaction with ammonia (B1221849) or an ammonia equivalent can replace a chlorine atom. However, this often requires harsh conditions, such as high temperatures (e.g., 200 °C) and pressure in an autoclave.

Catalyzed Amination: Palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are highly effective for aminating halopyridines under milder conditions. cas.czacs.org Similarly, copper-catalyzed methods have been developed, sometimes utilizing microwave irradiation to accelerate the reaction. acs.org

Indirect Methods: An alternative route involves converting 2,6-dichloropyridine to 2-hydrazino-6-chloropyridine by reacting it with hydrazine (B178648) hydrate. The hydrazino group can then be reduced to an amino group. A particularly effective method for this reduction uses hydrazine with a Raney Nickel (Ra/Ni) catalyst, which provides the pure product in good yield.

The regioselectivity of amination on a dihalopyridine is influenced by both steric and electronic factors. stackexchange.com For a substrate like 2,6-dichloro-5-fluoronicotinonitrile, nucleophilic attack by an amine would likely target one of the chloro-substituted positions (C2 or C6).

| Substrate | Reagent/Catalyst | Product | Conditions | Yield | Reference |

| 2,6-Dichloropyridine | NH₃ | 2-Amino-6-chloropyridine | 200 °C, Autoclave | - | |

| 2,6-Dichloropyridine | 1. Hydrazine hydrate; 2. Hydrazine, Ra/Ni | 2-Amino-6-chloropyridine | Reflux, then reduction | 65% | |

| 2-Chloropyridines | Secondary Amines | 2-Aminopyridines | Flow reactor, NMP, up to 300 °C | Good-Excellent | thieme-connect.comthieme-connect.com |

| 2,6-Dibromopyridine | Polyamines / Pd(dba)₂, BINAP | Diaminated Pyridines | Dioxane, NaOtBu | Variable | cas.cz |

The nitrile group is a key functional handle and can be introduced through various synthetic routes. One direct approach involves the dehydration of an oxime derived from the corresponding aldehyde. For example, 2-chloro-5-fluoronicotinaldehyde can be treated with hydroxylamine hydrochloride to form an intermediate oxime. Subsequent dehydration using a reagent like 1,1'-carbonyldiimidazole (CDI) under reflux yields the desired 2-chloro-5-fluoronicotinonitrile in high yield. chemicalbook.com

Alternatively, the entire 2-amino-3-cyanopyridine (B104079) core can be constructed in a one-pot multicomponent reaction. A common strategy involves the condensation of a chalcone (B49325) (an α,β-unsaturated ketone), malononitrile, and ammonium (B1175870) acetate (B1210297). mdpi.com This approach builds the pyridine ring and installs the amino and cyano groups simultaneously. Many variations of this multicomponent synthesis exist, allowing for the creation of a diverse library of substituted 2-aminonicotinonitriles. mdpi.comnih.govnih.gov

| Precursor(s) | Reagents | Product | Yield | Reference |

| 2-Chloro-5-fluoronicotinaldehyde | 1. Hydroxylamine HCl; 2. CDI | 2-Chloro-5-fluoronicotinonitrile | 89.5% | chemicalbook.com |

| Chalcones, Malononitrile | Ammonium acetate | 2-Amino-4,6-diaryl-nicotinonitriles | - | mdpi.com |

| Enaminones, Malononitrile, Primary Amines | Solvent-free | 2-Amino-3-cyanopyridine derivatives | Good | nih.gov |

Innovative Synthetic Approaches and Mechanistic Considerations

Innovation in the synthesis of functionalized pyridines is driven by the need for greater efficiency, milder conditions, and improved sustainability. hilarispublisher.com One such advancement is the use of continuous-flow reactors for nucleophilic aromatic substitution. Uncatalyzed amination of typically unreactive 2-chloropyridines can be achieved with high efficiency and short reaction times by leveraging the high temperatures (up to 300 °C) and pressures accessible in a flow system. thieme-connect.comthieme-connect.com This technology can overcome the activation barrier for SNAr on electron-neutral or even electron-rich substrates, often resulting in cleaner reactions and higher yields compared to batch processes. thieme-connect.com

Mechanistically, the SNAr reaction on a halopyridine proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov The rate of reaction is heavily influenced by the electronic nature of the substituents on the ring. Electron-withdrawing groups (like fluoro, cyano, or nitro) activate the ring toward nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. stackexchange.comnih.gov In polysubstituted systems like 2,6-dichloro-3-nitropyridine, the regioselectivity of the substitution is a result of the combined inductive and resonance effects of the substituents, which dictate the most electrophilic carbon atom. stackexchange.com

Furthermore, multicomponent reactions (MCRs), particularly those performed under solvent-free or microwave-assisted conditions, represent an innovative and green approach to constructing the 2-aminonicotinonitrile scaffold. nih.gov These methods offer high atom economy and procedural simplicity, allowing for the rapid assembly of complex molecules from simple starting materials. nih.govnih.gov

Catalytic Systems in Nicotinonitrile Synthesis

The synthesis of nicotinonitrile and its derivatives is often enhanced through the use of various catalytic systems designed to improve efficiency, yield, and environmental compatibility. These catalysts facilitate complex transformations, often through multi-component reactions under mild conditions.

Recent research has highlighted the efficacy of magnetic nanoparticles as recyclable and efficient catalysts. For instance, a novel magnetic H-bond catalyst, Fe3O4@SiO2@tosyl-carboxamide, has been developed for the synthesis of new nicotinonitrile compounds. rsc.orgresearchgate.net This system operates through a multicomponent reaction under solvent-free conditions, leveraging hydrogen bonding as a multi-donor/-acceptor mechanism to facilitate the reaction. rsc.org The catalyst's magnetic nature allows for easy separation and recycling, contributing to greener chemical processes. rsc.org Similarly, coumarin-linked nicotinonitrile derivatives have been synthesized using a Fe3O4@SiO2@(CH2)3‐urea (B33335)‐benzimidazole sulfonic acid catalyst, which proceeds via a cooperative vinylogous anomeric-based oxidation mechanism. researchgate.net

Vanadia-based catalysts have also been employed in the production of nicotinonitrile. One industrial process involves the conversion of 3-methyl piperidine (B6355638) to 3-methyl pyridine, followed by ammonolysis to yield nicotinonitrile, with both steps utilizing a supported vanadia catalyst. google.com

Transition-metal catalysis, particularly with rhodium, has been explored for the C-H functionalization of pyridine rings, a key step in creating substituted nicotinonitriles. For example, Rh(I) catalysts have been used for the regioselective alkylation of pyridines with acrylates and acrylamides. beilstein-journals.org Furthermore, photoredox catalysis offers a modern approach, using visible light to generate radicals that can participate in the synthesis of aryl nitriles from more accessible starting materials. researchgate.net

The table below summarizes various catalytic systems used in the synthesis of nicotinonitrile derivatives.

| Catalyst System | Substrates | Reaction Type | Key Features |

| Fe3O4@SiO2@tosyl-carboxamide | Aldehydes, malononitrile, etc. | Multicomponent Reaction | Magnetic, recyclable, H-bond activation, solvent-free. rsc.orgresearchgate.net |

| Fe3O4@SiO2@(CH2)3‐urea‐benzimidazole sulfonic acid | Aldehydes, acetyl-coumarin, malononitrile, etc. | Four-component Reaction | Cooperative vinylogous anomeric-based oxidation. researchgate.net |

| Supported Vanadia | 3-methyl piperidine, Ammonia | Dehydrogenation, Ammonolysis | Industrial process for nicotinonitrile production. google.com |

| [Rh(cod)Cl]2 / dppe | Unactivated Pyridines, Acrylates | C-H Alkylation | Regioselective ortho-alkylation. beilstein-journals.org |

| 4CzIPN (Organic Photoredox Catalyst) | Alcohols, Methyl arenes, Azide (B81097) | Visible-light-assisted SET | Generates azide radicals for nitrile formation. researchgate.net |

Directed Ortho-Metalation Strategies for Positional Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings, including the pyridine core of nicotinonitriles. wikipedia.org This technique overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.orguwindsor.ca DoM allows for the precise introduction of electrophiles exclusively at the position ortho to a directing metalation group (DMG). wikipedia.org

The process involves the deprotonation of the aromatic ring at the position adjacent to the DMG by a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of an amine additive like TMEDA (tetramethylethylenediamine). baranlab.orgharvard.edu The DMG, typically a Lewis basic functional group, coordinates to the lithium cation, positioning the base to abstract the nearest ortho-proton. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce a new substituent. wikipedia.org

For pyridine derivatives, DoM is particularly useful but can be complicated by the potential for nucleophilic addition of the organolithium reagent to the electron-deficient ring. harvard.edu However, the use of appropriate DMGs can effectively direct the lithiation to a specific ortho position. harvard.edu Strong directing groups for the pyridine ring include O-carbamates (-OCONEt2), amides (-CONR2), and sulfoxides. acs.orgorganic-chemistry.orgnih.gov The O-carbamate group is one of the most powerful and versatile DMGs in this chemistry. nih.gov The resulting lithiated species can be quenched with various electrophiles, such as halogens (e.g., I2), silyl (B83357) chlorides (e.g., Me3SiCl), or aldehydes, to install a diverse array of functional groups. harvard.edu

The strategic application of DoM allows for the synthesis of highly substituted pyridines that would be difficult to access through other methods. This positional control is critical for building the complex architecture required for specific target molecules.

The table below outlines key components and considerations for Directed Ortho-Metalation strategies.

| Component | Description | Examples |

| Directing Metalation Group (DMG) | A functional group that coordinates with the metalating agent to direct deprotonation to the ortho position. wikipedia.org | -OCONEt2, -CONR2, -OMe, -SO2NR2, -F, -Cl organic-chemistry.org |

| Metalating Agent (Base) | Typically a strong organolithium or lithium amide base used to deprotonate the aromatic ring. baranlab.org | n-BuLi, s-BuLi, t-BuLi, LDA, TMPMgCl·LiCl baranlab.orgharvard.edu |

| Solvent/Additive | Ethereal solvents are common. Additives like TMEDA break up alkyllithium aggregates, increasing reactivity. baranlab.org | THF, Diethyl ether; TMEDA baranlab.orgharvard.edu |

| Electrophile (E+) | A reagent that reacts with the generated aryllithium intermediate to introduce a new functional group. wikipedia.org | I2, Me3SnCl, aldehydes, ketones, CO2, MeI harvard.edu |

Green Chemistry Paradigms in the Synthesis of 2 Amino 6 Chloro 5 Fluoronicotinonitrile

Principles of Sustainable Organic Synthesis Applied to Nicotinonitriles

Sustainable organic synthesis is guided by a set of principles designed to reduce the environmental impact of chemical processes. consensus.app These include preventing waste, maximizing atom economy, using safer chemicals and solvents, designing for energy efficiency, and utilizing renewable feedstocks. consensus.appacs.org Applying these principles to the synthesis of nicotinonitriles involves a fundamental rethinking of traditional synthetic routes, moving towards methodologies that are both efficient and environmentally responsible.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. acs.org Many conventional syntheses of related compounds, such as 2,6-dichloro-5-fluoronicotinonitrile, utilize hazardous solvents like phosphorus oxychloride and chloroform. google.com Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.

Aqueous Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. rsc.org While the solubility of organic substrates can be a challenge, techniques like biphasic catalysis can overcome this limitation. rsc.org For nicotinonitrile synthesis, exploring water-based systems could significantly reduce the reliance on volatile organic compounds (VOCs).

Bio-based Solvents: Solvents derived from renewable resources are gaining traction. Cyrene™, a dipolar aprotic solvent derived from cellulose, has emerged as a viable substitute for toxic solvents like DMF and NMP in reactions involving nicotinic esters. unimi.it Similarly, eucalyptol (B1671775) has been shown to be a credible and sustainable alternative for the synthesis of certain highly functionalized pyridines. researchgate.net

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): Ionic liquids are salts with low melting points that can act as non-volatile, recyclable reaction media. Deep eutectic solvents (DESs), formed by mixing hydrogen bond donors and acceptors, offer similar benefits and are often more biodegradable and easier to prepare. mdpi.com DESs have been successfully used as benign reaction media in the biocatalytic conversion of 3-cyanopyridine (B1664610) to niacin, demonstrating their potential for nicotinonitrile-related syntheses. mdpi.com

Solvent-Free Conditions: The most sustainable approach is to conduct reactions without any solvent. rsc.org This can be achieved through melt-phase reactions or by using one of the reactants as the solvent, which drastically reduces waste and simplifies purification.

Table 1: Comparison of Conventional and Green Solvents for Nicotinonitrile Synthesis

| Solvent Type | Examples | Advantages | Disadvantages in Nicotinonitrile Synthesis |

|---|---|---|---|

| Conventional | Phosphorus oxychloride, Chloroform, Dichloromethane google.comchemicalbook.com | High solubility for nonpolar reactants | Toxic, environmentally persistent, often require significant energy for removal |

| Aqueous | Water rsc.org | Non-toxic, non-flammable, inexpensive | Poor solubility for many organic substrates, high heat of vaporization |

| Bio-based | Cyrene™, Eucalyptol unimi.itresearchgate.net | Renewable origin, often biodegradable, lower toxicity | Can have compatibility issues with certain reagents (e.g., bases) unimi.it |

| Ionic Liquids/DESs | Choline chloride:glycerol (B35011), Betaine:Acetic Acid mdpi.com | Low volatility, recyclable, tunable properties | Higher cost, potential toxicity and viscosity issues |

| Solvent-Free | N/A rsc.org | Eliminates solvent waste, simplifies purification | Limited to substrates that are liquid or have low melting points, potential for heat transfer issues |

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgwikipedia.org Catalytic reactions are inherently superior to stoichiometric ones as they can significantly improve atom economy by reducing the amount of reagents needed and the waste generated. wikipedia.orgnumberanalytics.com

Designing efficient catalysts for nicotinonitrile synthesis involves focusing on several key principles: numberanalytics.com

Selectivity: The catalyst should direct the reaction exclusively towards the desired product, minimizing the formation of byproducts. numberanalytics.com

Activity: A highly active catalyst allows the reaction to proceed at a faster rate and under milder conditions, such as lower temperatures and pressures, thus saving energy. numberanalytics.com

Stability and Recyclability: The catalyst should be stable under reaction conditions and easily separated from the product mixture for reuse. numberanalytics.com Heterogeneous catalysts (solid catalysts in a liquid or gas phase reaction) are often preferred as they simplify recovery and recycling.

For instance, the synthesis of nicotinonitrile from nicotinic acid and ammonia (B1221849) can be achieved using a dehydrating catalyst. orgsyn.org In the synthesis of the related 2,6-dichloro-5-fluoronicotinonitrile, basic catalysts such as triethylamine (B128534) or urea (B33335) are employed. google.com A green chemistry approach would focus on replacing these with solid, recyclable acid or base catalysts to improve separation and reduce waste. The development of novel catalysts, such as palladium or ruthenium-based systems known for their efficiency in cross-coupling and metathesis reactions, could open new, more atom-economical routes to complex nicotinonitriles. numberanalytics.comjk-sci.com

Table 2: Atom Economy of Common Reaction Types

| Reaction Type | General Scheme | Atom Economy | Relevance to Nicotinonitrile Synthesis |

|---|---|---|---|

| Addition | A + B → C | 100% | Ideal for building the molecular backbone with maximum efficiency. |

| Rearrangement/Isomerization | A → B | 100% | Can be used to form the desired isomer without generating waste. jk-sci.com |

| Substitution | A-B + C → A-C + B | < 100% | Common in functionalizing the pyridine (B92270) ring, but generates stoichiometric byproducts. |

| Elimination | A-B → A + B | < 100% | Often used in creating double bonds, but inherently produces waste. |

Waste Minimization and Energy Efficiency in Nicotinonitrile Production

The principles of waste minimization and energy efficiency are central to making chemical production sustainable. consensus.app This involves designing synthetic routes that generate the least amount of waste and consume the minimum amount of energy. acs.org

Traditional syntheses of halogenated nicotinonitriles can be energy-intensive and produce significant waste. For example, chlorination steps may be conducted at high temperatures (70-120°C or higher) and use hazardous reagents like phosphorus oxychloride and phosphorus pentachloride, which generate considerable inorganic waste that is difficult to dispose of. google.com

Strategies for improvement include:

Process Intensification: Techniques like flow chemistry can enhance heat and mass transfer, allowing for better control over reaction conditions, potentially reducing reaction times and energy input while improving safety. numberanalytics.com

Telescoping Reactions: Designing multi-step syntheses to occur in a single pot without isolating intermediates (a "one-pot" or "cascade" process) can drastically reduce solvent use, energy for purification steps, and waste generation. rsc.org

Table 3: Strategies for Waste and Energy Reduction

| Strategy | Description | Impact on Nicotinonitrile Synthesis |

|---|---|---|

| Use of Catalysis | Replacing stoichiometric reagents with catalytic alternatives. jk-sci.com | Reduces inorganic salt waste from chlorinating agents and other reagents. |

| Process Optimization | Fine-tuning reaction parameters (temperature, pressure, concentration). numberanalytics.com | Minimizes energy consumption and byproduct formation. |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch-wise. numberanalytics.com | Improves heat management, safety, and can reduce reaction times and energy use. |

| One-Pot Syntheses | Combining multiple reaction steps into a single operation. rsc.org | Reduces solvent waste, energy for workup/purification, and material losses. |

Integration of Renewable Feedstocks and Sustainable Methodologies

A key goal of green chemistry is to shift from a fossil-fuel-based economy to one that utilizes renewable resources. wordpress.com The pyridine ring, the core of nicotinonitriles, is traditionally derived from petrochemical feedstocks like β-picoline, which is obtained from coal tar. orgsyn.org A sustainable approach requires developing synthetic pathways that begin with renewable raw materials.

Biomass, which includes materials from plants and other living organisms, is the primary renewable feedstock for the chemical industry. wordpress.comnih.gov Research is actively exploring the conversion of biomass-derived platform molecules into valuable chemicals. For example, compounds like glycerol (a byproduct of biodiesel production) or furfural (B47365) (from agricultural waste) can potentially be converted into pyridines through innovative catalytic processes. While direct bio-based routes to 2-Amino-6-chloro-5-fluoronicotinonitrile are not yet established, developing methods to synthesize the foundational pyridine ring from renewable sources is a critical long-term goal for sustainability. nih.gov This shift represents a paradigm change, moving from processing simple hydrocarbons at high temperatures to selectively transforming highly functionalized, polar molecules from biomass under milder conditions. nih.gov

Table 4: Comparison of Feedstocks for Pyridine Synthesis

| Feedstock Type | Starting Material Examples | Advantages | Challenges |

|---|---|---|---|

| Fossil-based | β-Picoline (from coal tar), Acrolein, Ammonia orgsyn.org | Established technology, high-volume production | Depleting resource, contributes to CO2 emissions, energy-intensive processing |

| Renewable (Bio-based) | Glycerol, Furfural, 5-Hydroxymethylfurfural (HMF) nih.gov | Sustainable, potentially CO2-neutral, utilizes waste streams nih.gov | Complex starting materials require new catalytic pathways, separation challenges, often requires deoxygenation nih.gov |

Advanced Analytical Methodologies for Structural and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Amino-6-chloro-5-fluoronicotinonitrile by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 2-Amino-6-chloro-5-fluoronicotinonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton and the protons of the amino group. The single aromatic proton (H-4) would likely appear as a doublet due to coupling with the adjacent fluorine atom. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent cyano and chloro groups, as well as the fluorine atom. The amino (-NH₂) protons would typically present as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The six carbon atoms of the pyridine (B92270) ring and the nitrile group would each produce a distinct signal. The chemical shifts of these carbons are influenced by the attached functional groups. The carbon atom bonded to the fluorine (C-5) would exhibit a large coupling constant (¹J C-F), a characteristic feature confirming the presence of the C-F bond. The other carbon signals would be consistent with a substituted pyridine ring, with the carbon of the nitrile group appearing in the characteristic downfield region.

Due to the absence of publicly available, specific experimental NMR data for 2-Amino-6-chloro-5-fluoronicotinonitrile, the following table provides expected chemical shift ranges based on the analysis of similar substituted pyridine structures.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Aromatic CH | 7.5 - 8.5 | Doublet (d) |

| ¹H | Amino NH₂ | 5.0 - 7.0 | Broad Singlet (br s) |

| ¹³C | C-CN | 115 - 120 | Singlet (s) |

| ¹³C | C-NH₂ | 155 - 165 | Singlet (s) |

| ¹³C | C-Cl | 145 - 155 | Singlet (s) |

| ¹³C | C-F | 150 - 160 | Doublet (d, due to C-F coupling) |

| ¹³C | C-H | 110 - 125 | Doublet (d, due to C-F coupling) |

| ¹³C | C (quaternary) | 100 - 115 | Doublet (d, due to C-F coupling) |

This table is illustrative and based on general principles of NMR spectroscopy for similar structures.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-6-chloro-5-fluoronicotinonitrile would display characteristic absorption bands corresponding to its key functional moieties.

The primary amine (-NH₂) group would be identified by two sharp to medium absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com A bending vibration for the N-H bond is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The nitrile (C≡N) group has a very characteristic sharp and strong absorption in the 2260-2220 cm⁻¹ region. spectroscopyonline.com The aromatic pyridine ring would show C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. Furthermore, the C-Cl and C-F stretching vibrations would be observable in the fingerprint region, typically below 1400 cm⁻¹.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium to Sharp |

| Amino (-NH₂) | N-H Bend | 1650 - 1580 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Strong, Sharp |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |

| C-F Bond | C-F Stretch | 1400 - 1000 | Strong |

| C-Cl Bond | C-Cl Stretch | 850 - 550 | Medium to Strong |

This table provides expected ranges for IR absorptions based on established correlation charts.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. For 2-Amino-6-chloro-5-fluoronicotinonitrile (C₆H₃ClFN₃), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum would show two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule.

Fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for such a compound could include the loss of HCN from the nitrile group, the loss of a chlorine radical, or fragmentation of the pyridine ring. The exact fragmentation pattern would provide further confirmation of the compound's structure.

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 171.0 | Molecular Ion |

| [M+2]⁺ | 173.0 | Isotope Peak due to ³⁷Cl |

| [M-HCN]⁺ | 144.0 | Loss of hydrogen cyanide |

| [M-Cl]⁺ | 136.0 | Loss of a chlorine radical |

This table presents a hypothetical fragmentation pattern. Actual fragmentation would be confirmed by experimental data.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating 2-Amino-6-chloro-5-fluoronicotinonitrile from any impurities, starting materials, or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile and thermally labile compounds like 2-Amino-6-chloro-5-fluoronicotinonitrile. A reversed-phase HPLC method is typically employed for such analyses.

A common setup would involve a C18 stationary phase column. The mobile phase would likely be a mixture of an aqueous buffer (e.g., water with a small amount of acid like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the aromatic pyridine ring of the compound will absorb UV light at a specific wavelength. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram should show a single major peak with minimal or no other peaks.

| Parameter | Typical Condition |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 - 40 °C |

This table outlines a typical HPLC method for the analysis of substituted pyridine derivatives.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While 2-Amino-6-chloro-5-fluoronicotinonitrile has a relatively high molecular weight, it may be sufficiently volatile for GC analysis, particularly at elevated temperatures. However, the presence of the polar amino group can lead to peak tailing on standard non-polar columns due to interactions with the stationary phase. labrulez.com

To mitigate this, a more polar capillary column or derivatization of the amino group might be necessary. scilit.com A common setup would use a high-purity inert carrier gas like helium or nitrogen. The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and swept onto the column. The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both separation and structural information. For aromatic amines, derivatization is sometimes employed to improve chromatographic behavior and sensitivity. publisso.de

| Parameter | Typical Condition |

| Column | Capillary column with a polar stationary phase (e.g., wax-based or cyano-based) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table describes general GC conditions that could be adapted for the analysis of 2-Amino-6-chloro-5-fluoronicotinonitrile.

Other Chromatographic Techniques (e.g., LC-MS, UPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) represent significant advancements in the field of analytical chemistry, providing enhanced capabilities for the separation and identification of complex mixtures and the quantification of trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of 2-Amino-6-chloro-5-fluoronicotinonitrile as it can provide molecular weight information and structural details of the main component as well as any process-related impurities or degradation products.

In a typical LC-MS analysis of a fluorinated nicotinonitrile derivative, a reversed-phase C18 column is often employed. The mobile phase usually consists of a mixture of an aqueous component (such as water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (commonly acetonitrile or methanol). A gradient elution program, where the proportion of the organic solvent is gradually increased, is frequently used to ensure the effective separation of compounds with varying polarities.

The mass spectrometer, coupled to the LC system, can be operated in various modes, such as full scan mode to detect all ions within a specific mass range, or selected ion monitoring (SIM) for targeted analysis of the parent compound and expected impurities. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be utilized. In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions, which can serve as a fingerprint for the compound's structure.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). The increased efficiency of UPLC allows for the separation of closely related impurities that might co-elute in an HPLC system.

For the purity assessment of 2-Amino-6-chloro-5-fluoronicotinonitrile, a UPLC method would offer a more detailed impurity profile. The typical UPLC system operates at higher pressures than HPLC systems, which is necessary to force the mobile phase through the densely packed, small-particle columns. The selection of the column and mobile phase would be similar to that for LC-MS, with fine-tuning to optimize the separation of all relevant species.

Detailed Research Findings and Data

While specific, in-depth research articles detailing validated LC-MS and UPLC methods exclusively for 2-Amino-6-chloro-5-fluoronicotinonitrile are not widely available in the public domain, the principles of method development for structurally similar fluorinated aromatic and heterocyclic compounds can be applied. The following tables represent hypothetical yet typical data that would be generated during the validation of an LC-MS or UPLC method for this compound, based on established analytical practices for pharmaceutical compounds.

Table 1: Hypothetical LC-MS Method Parameters for the Analysis of 2-Amino-6-chloro-5-fluoronicotinonitrile

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| MS System | Agilent 6545 Q-TOF or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Fragmentor Voltage | 120 V |

| Gas Temperature | 325 °C |

| Gas Flow | 8 L/min |

| Mass Range | m/z 50-500 |

Table 2: Illustrative UPLC Purity Analysis Data for a Batch of 2-Amino-6-chloro-5-fluoronicotinonitrile

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 1.25 | 0.08 | Starting Material Impurity |

| 2 | 2.50 | 99.85 | 2-Amino-6-chloro-5-fluoronicotinonitrile |

| 3 | 3.10 | 0.05 | By-product 1 |

| 4 | 3.75 | 0.02 | Unknown Impurity |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) Studies

No specific DFT studies detailing the optimized geometry, electronic properties, or spectroscopic data for 2-Amino-6-chloro-5-fluoronicotinonitrile were found in the searched literature.

Frontier Molecular Orbital Analysis

Quantitative data regarding the HOMO-LUMO energy gap and the spatial distribution of these orbitals for 2-Amino-6-chloro-5-fluoronicotinonitrile are not available in published research.

Molecular Modeling and Simulation Studies

Conformational Analysis

Specific studies on the conformational landscape, including identification of stable conformers and rotational energy barriers, for this compound have not been reported.

Reaction Mechanism Elucidation through Computational Methods

There is no available research that computationally elucidates reaction mechanisms involving 2-Amino-6-chloro-5-fluoronicotinonitrile, such as transition state calculations or reaction energy profiles.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling

No SAR or SPR models specifically including and analyzing 2-Amino-6-chloro-5-fluoronicotinonitrile were identified.

Synthetic Utility and Chemical Transformations of 2 Amino 6 Chloro 5 Fluoronicotinonitrile

Role as a Pivotal Intermediate in Heterocyclic Synthesis

2-Amino-6-chloro-5-fluoronicotinonitrile serves as a pivotal intermediate for the construction of a variety of heterocyclic scaffolds. The electron-withdrawing properties of the cyano, chloro, and fluoro substituents significantly influence the reactivity of the pyridine (B92270) ring, while the ortho-positioned amino and cyano groups provide a reactive site for annulation reactions, leading to the formation of fused ring systems.

Its utility is particularly noted in the synthesis of compounds for the pharmaceutical and agrochemical industries. The substituted pyridine core is a common motif in many biologically active molecules. Specifically, this compound is a valuable precursor for designing kinase inhibitors. Kinases are a critical class of enzymes, and their inhibitors are a major focus of drug discovery, particularly in oncology. The unique electronic and steric properties imparted by the combination of substituents on 2-amino-6-chloro-5-fluoronicotinonitrile allow for the fine-tuning of molecular interactions with biological targets.

Derivatization to Fused Polycyclic Systems

The arrangement of functional groups in 2-amino-6-chloro-5-fluoronicotinonitrile is ideal for constructing fused bicyclic and polycyclic systems. The ortho-amino-nitrile moiety is a well-known synthon for building a second ring onto the existing pyridine core, leading to a variety of important heterocyclic frameworks.

While direct synthesis of quinolones from 2-amino-6-chloro-5-fluoronicotinonitrile is a specific application, the closely related compound, 2,6-dichloro-5-fluoronicotinonitrile, is a known starting material for "aza-analogous" quinolones, which are quinolone structures where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. google.com This highlights the utility of the 2-chloro-5-fluoronicotinonitrile (B1593161) scaffold in constructing these important antibacterial agents.

The general synthetic strategy often involves a cyclization reaction to form the second ring. For a precursor like 2-amino-6-chloro-5-fluoronicotinonitrile, a plausible route would involve reaction of the 2-amino group with a three-carbon unit, such as a β-ketoester or a malonic acid derivative, followed by an intramolecular cyclization. The resulting bicyclic system would contain the core structure of a quinolone analogue. The fluorine atom at the 5-position is a key feature of many potent fluoroquinolone antibiotics, making this starting material particularly relevant.

Table 1: Representative Transformation for Fluoroquinolone-like Core Synthesis

| Starting Material Analogue | Reagents & Conditions | Product Type | Reaction Principle |

| Substituted 2-aminopyridine (B139424) | 1. Diethyl ethoxymethylenemalonate 2. Thermal cyclization (e.g., in Dowtherm A) | Pyrido[2,3-b]pyridin-4-one core | Gould-Jacobs reaction pathway |

| Substituted 2-aminopyridine | 1. Acryloyl chloride derivative 2. Friedel-Crafts type cyclization | Quinolone analogue | Condensation followed by intramolecular cyclization |

The synthesis of quinazoline (B50416) and quinazolinone frameworks from 2-aminopyridine precursors is a well-established area of heterocyclic chemistry. The ortho-amino-nitrile functionality present in 2-amino-6-chloro-5-fluoronicotinonitrile is a classic precursor for the pyrimidine (B1678525) ring of a quinazolinone.

A common and straightforward method is the reaction with a one-carbon synthon, such as formamide (B127407) or triethyl orthoformate. researchgate.net Heating an ortho-amino-nitrile with formamide can directly lead to the formation of the corresponding 4-aminoquinazoline derivative. Alternatively, reaction with triethyl orthoformate followed by treatment with an amine can yield a variety of substituted quinazolines. This approach transforms the pyridine-based starting material into a pyrido[2,3-d]pyrimidine, the aza-analogue of a quinazoline.

Table 2: General Synthetic Routes to Quinazolinone Analogues from ortho-Amino-Nitriles

| Precursor Type | Reagents & Conditions | Product Framework |

| ortho-Amino-nitrile | Formamide (HCONH₂), heat | 4-Aminopyrido[2,3-d]pyrimidine |

| ortho-Amino-nitrile | 1. Triethyl orthoformate [CH(OEt)₃], Ac₂O 2. Amine (R-NH₂) | 4-(Substituted)aminopyrido[2,3-d]pyrimidine |

| ortho-Amino-nitrile | Phosgene or equivalent, followed by amine | Pyrido[2,3-d]pyrimidin-4-one |

The 1,8-naphthyridine (B1210474) scaffold is another important heterocyclic core found in various biologically active compounds. The Friedländer annulation is one of the most powerful and common methods for its synthesis. semanticscholar.orgrsc.org This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone, ester, or nitrile). researchgate.net

To utilize 2-amino-6-chloro-5-fluoronicotinonitrile in a Friedländer-type synthesis, the nitrile group at the 3-position would typically first be converted into a carbonyl group (an aldehyde or ketone). However, modified Friedländer reactions can utilize other precursors. For instance, a copper-catalyzed reaction of 2-amino-3-acetylpyridines with terminal alkynes can yield fluorinated 1,8-naphthyridines. nih.gov This demonstrates a pathway where a 2-amino-3-carbonylpyridine derivative serves as the key intermediate. Therefore, hydrolysis of the nitrile in the title compound to an acid, followed by conversion to a ketone, would open a direct route to highly substituted 1,8-naphthyridine systems. These reactions are often catalyzed by acids or bases and can be performed under mild, environmentally friendly conditions, such as in water. nih.govrsc.orgorganic-chemistry.orgnih.gov

Table 3: Friedländer Annulation for 1,8-Naphthyridine Synthesis

| 2-Aminopyridine Precursor | Methylene Component | Conditions | Product |

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide, H₂O, 50°C | 2-Methyl-1,8-naphthyridine nih.gov |

| 2-Aminonicotinaldehyde | Ethyl acetoacetate | Piperidine (B6355638), ethanol, reflux | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate |

| 2-Amino-3-acetylpyridine | Malononitrile | Piperidine, ethanol, reflux | 2-Amino-4-methyl-1,8-naphthyridine-3-carbonitrile |

Development of Advanced Ligands and Chemical Probes

The structural features of 2-amino-6-chloro-5-fluoronicotinonitrile make it an excellent starting point for the development of advanced ligands for biological targets and chemical probes for studying cellular processes. rsc.org

As previously mentioned, this compound is a precursor for kinase inhibitors. Kinase inhibitors function as ligands that bind to the ATP-binding pocket of kinase enzymes, preventing their catalytic activity. The substituted pyridine core of 2-amino-6-chloro-5-fluoronicotinonitrile can serve as the central scaffold of such a ligand. The amino group at the 2-position can be further functionalized to introduce side chains that interact with specific amino acid residues in the target protein, thereby enhancing binding affinity and selectivity. For example, substituted 2-aminopyrimidinylthiazole carboxamides have been identified as potent dual Src/Abl kinase inhibitors. nih.gov

Furthermore, the reactive sites on the molecule, particularly the amino group, can be used as a chemical handle to attach reporter molecules, such as fluorophores or biotin (B1667282) tags. This converts the parent molecule into a chemical probe. nih.govresearchgate.net Such probes are invaluable tools in chemical biology for visualizing the localization of a target protein within a cell, identifying protein-protein interactions, and confirming target engagement of a drug candidate.

Future Perspectives and Emerging Research Trajectories

Exploration of Novel Reactivity Patterns for 2-Amino-6-chloro-5-fluoronicotinonitrile

The inherent electronic properties of 2-Amino-6-chloro-5-fluoronicotinonitrile, dictated by its diverse functional groups, pave the way for the exploration of novel reactivity patterns. The electron-withdrawing nature of the nitrile and halogen groups, combined with the electron-donating amino group, creates a nuanced reactivity profile that can be exploited for the synthesis of complex heterocyclic systems.

Future research is likely to focus on several key areas:

Multicomponent Reactions: The development of one-pot, multicomponent reactions involving 2-Amino-6-chloro-5-fluoronicotinonitrile could lead to the efficient synthesis of diverse chemical libraries. Such approaches are highly valued in medicinal chemistry for the rapid generation of novel molecular scaffolds.

Catalytic Cross-Coupling Reactions: The chloro substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would enable the introduction of a wide range of substituents, leading to the synthesis of novel derivatives with tailored electronic and steric properties.

Cyclization and Annulation Reactions: The amino and nitrile groups are well-suited for participating in cyclization and annulation reactions to construct fused heterocyclic systems. For instance, reaction with appropriate bifunctional reagents could yield novel pyridopyrimidines, pyridotriazines, or other polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Computational Studies: In-depth computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the compound's reactivity. nih.gov By mapping the electron density and predicting reaction pathways, these studies can guide the rational design of new synthetic transformations and help to understand the regioselectivity of various reactions. nih.gov

A summary of potential novel reaction pathways is presented in the table below.

| Reaction Type | Potential Reagents/Catalysts | Potential Products |

| Multicomponent Reactions | Aldehydes, isocyanides, etc. | Highly substituted pyridines |

| Suzuki Coupling | Boronic acids, Palladium catalyst | Aryl- or heteroaryl-substituted aminonicotinonitriles |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Alkynyl-substituted aminonicotinonitriles |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Diaminonicotinonitrile derivatives |

| Cyclization Reactions | Guanidine, Amidines | Fused pyrimidine (B1678525) rings |

Integration with Supramolecular and Materials Science Research

The structural features of 2-Amino-6-chloro-5-fluoronicotinonitrile make it an intriguing candidate for applications in supramolecular chemistry and materials science. The presence of hydrogen bond donors (amino group) and acceptors (nitrile and pyridine (B92270) nitrogen), along with the potential for halogen bonding and π-π stacking, provides a toolkit for designing self-assembling systems and functional materials.

Emerging research trajectories in this area may include:

Crystal Engineering: The ability to form specific intermolecular interactions can be harnessed to control the packing of molecules in the solid state, a field known as crystal engineering. By systematically studying the co-crystallization of 2-Amino-6-chloro-5-fluoronicotinonitrile with other molecules, it may be possible to design materials with desired physical properties, such as specific optical or electronic characteristics. The analysis of crystal structures and intermolecular interactions, for instance through Hirshfeld surface analysis, can provide a deeper understanding of the packing motifs. nih.gov

Supramolecular Polymers and Gels: The directional nature of hydrogen bonding and other non-covalent interactions could be utilized to construct supramolecular polymers and gels. rsc.org These materials, formed through the self-assembly of monomeric units, can exhibit interesting properties such as stimuli-responsiveness and self-healing.

Functional Dyes and Pigments: Modification of the 2-Amino-6-chloro-5-fluoronicotinonitrile core through chemical synthesis could lead to the development of novel functional dyes. The electronic properties of the extended π-systems in such derivatives could result in interesting photophysical properties, making them suitable for applications in sensors, imaging, and organic electronics.

The table below outlines potential applications in supramolecular and materials science.

| Research Area | Key Molecular Features | Potential Applications |

| Crystal Engineering | Hydrogen bonding, Halogen bonding, π-π stacking | Design of crystalline materials with tailored optical and electronic properties |

| Supramolecular Polymers | Directional non-covalent interactions | Stimuli-responsive materials, drug delivery systems |

| Functional Dyes | Extended π-conjugation through derivatization | Organic light-emitting diodes (OLEDs), chemical sensors |

Advancements in Automated Synthesis and High-Throughput Methodologies

The synthesis of derivatives of 2-Amino-6-chloro-5-fluoronicotinonitrile and the exploration of their properties can be significantly accelerated by embracing modern automation and high-throughput technologies. These approaches are becoming increasingly important in chemical research for their ability to improve efficiency, reproducibility, and safety. synplechem.combris.ac.uksynplechem.comrsc.org

Future advancements in this context are expected in the following areas:

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless multi-step synthesis. acs.orgresearchgate.netdurham.ac.ukrsc.orgvapourtec.com The synthesis of fluorinated and heterocyclic compounds, which can involve hazardous reagents and exothermic reactions, is particularly well-suited for flow chemistry platforms. acs.orgresearchgate.netdurham.ac.ukrsc.orgvapourtec.com Implementing the synthesis of 2-Amino-6-chloro-5-fluoronicotinonitrile and its derivatives in a flow reactor could enable safer and more efficient production.

Automated Synthesis Platforms: The use of automated synthesizers can streamline the process of library synthesis and reaction optimization. synplechem.combris.ac.uksynplechem.comrsc.org By combining robotic liquid handling with sophisticated software, researchers can perform a large number of reactions in parallel, significantly accelerating the discovery of new compounds with desired properties.

High-Throughput Screening: Once libraries of 2-Amino-6-chloro-5-fluoronicotinonitrile derivatives are synthesized, high-throughput screening methods can be employed to rapidly evaluate their biological activity or material properties. This integrated approach of automated synthesis and high-throughput screening is a cornerstone of modern drug discovery and materials development.

The table below summarizes the potential impact of advanced synthetic methodologies.

| Methodology | Key Advantages | Application to 2-Amino-6-chloro-5-fluoronicotinonitrile |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability | Safer and more efficient synthesis of the compound and its derivatives |

| Automated Synthesis | Increased efficiency, parallel synthesis, reproducibility | Rapid generation of compound libraries for screening |

| High-Throughput Screening | Rapid evaluation of properties | Accelerated discovery of new bioactive molecules and functional materials |

Q & A

Basic: What synthetic routes are optimized for laboratory-scale preparation of 2-Amino-6-chloro-5-fluoronicotinonitrile?

Methodological Answer:

The synthesis typically involves halogenated pyridine precursors. A common approach is palladium-catalyzed cyanation of 6-chloro-5-fluoro-2-aminopyridine derivatives using zinc cyanide under inert conditions (e.g., nitrogen atmosphere). Reaction optimization includes controlling temperature (80–100°C), solvent selection (DMF or DMSO), and catalyst loading (1–3 mol% Pd(PPh₃)₄). Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Basic: What spectroscopic techniques are critical for confirming the structure of 2-Amino-6-chloro-5-fluoronicotinonitrile?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to confirm amine (-NH₂), nitrile (-C≡N), and halogen substituents. For example, the nitrile carbon appears at ~115 ppm in ¹³C NMR .

- IR Spectroscopy : Detect nitrile stretches (~2200 cm⁻¹) and amine bands (~3350 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 186.03) .

Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected peaks in NMR) for this compound?

Methodological Answer:

Contradictions may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- Variable Temperature NMR : Identify dynamic processes (e.g., amine proton exchange).

- HPLC-Purity Check : Use C18 columns (acetonitrile/water gradient) to detect impurities >0.1% .

Advanced: What mechanistic insights explain the regioselectivity of fluorination and chlorination in nicotinonitrile derivatives?

Methodological Answer:

Regioselectivity is influenced by:

- Electrophilic Aromatic Substitution (EAS) : Fluorine’s electron-withdrawing effect directs chloro groups to meta positions.

- DFT Calculations : Predict activation barriers for competing pathways.

- Kinetic Studies : Monitor intermediates via in-situ IR to identify rate-determining steps .

Basic: What safety protocols are essential for handling 2-Amino-6-chloro-5-fluoronicotinonitrile?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design derivatives of this compound for bioactivity studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., alkyl, aryl) at the 4-position to modulate lipophilicity.

- Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append pharmacophores.

- In-Silico Screening : Dock derivatives into target proteins (e.g., kinase enzymes) to prioritize synthesis .

Advanced: What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm.